Ethyl 8-bromoisoquinoline-3-carboxylate
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Overview
Description
Ethyl 8-bromoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10BrNO2 and a molecular weight of 280.12 g/mol It is an ester derivative of isoquinoline, featuring a bromine atom at the 8th position and an ethyl ester group at the 3rd position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The resulting 8-bromoisoquinoline-3-carboxylic acid is then esterified using ethanol and a catalytic amount of sulfuric acid or another acid catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination and esterification processes, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The isoquinoline ring can undergo oxidation to form quinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.
Major Products
Substitution: Formation of 8-substituted isoquinoline-3-carboxylates.
Reduction: Formation of 8-bromoisoquinoline-3-methanol or 8-bromoisoquinoline.
Oxidation: Formation of quinoline-3-carboxylates.
Scientific Research Applications
Ethyl 8-bromoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex isoquinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl 8-bromoisoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Ethyl 8-bromoisoquinoline-3-carboxylate can be compared with other isoquinoline derivatives, such as:
Ethyl isoquinoline-3-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
8-Bromoisoquinoline:
Isoquinoline-3-carboxylic acid: Lacks both the bromine atom and ester group, leading to different chemical properties and uses.
This compound is unique due to the presence of both the bromine atom and the ethyl ester group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
ethyl 8-bromoisoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)11-6-8-4-3-5-10(13)9(8)7-14-11/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBOVRQCLWCLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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